molecular formula C12H14INO5 B450879 ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate

ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate

Cat. No.: B450879
M. Wt: 379.15g/mol
InChI Key: HDGWGEXUWBRAKC-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate is an organic compound with a complex structure that includes an ethyl ester, an iodo-substituted aromatic ring, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate typically involves multiple steps. One common method starts with the iodination of a methoxy-substituted phenol. The resulting iodo-methoxyphenol is then subjected to a formylation reaction to introduce the formyl group. This intermediate is then reacted with hydroxylamine to form the hydroxyimino group. Finally, the ethyl ester is introduced through an esterification reaction with ethyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Oxidation: Formation of nitro-substituted derivatives.

    Reduction: Formation of amine-substituted derivatives.

    Substitution: Formation of various aryl or alkyl-substituted derivatives.

Scientific Research Applications

Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with biological targets, while the iodo group can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate can be compared with similar compounds such as:

    Ethyl {4-[(E)-(hydroxyimino)methyl]-2-chloro-6-methoxyphenoxy}acetate: Similar structure but with a chloro group instead of an iodo group, which may affect its reactivity and binding properties.

    Ethyl {4-[(E)-(hydroxyimino)methyl]-2-bromo-6-methoxyphenoxy}acetate: Contains a bromo group, which can also participate in halogen bonding but with different strength compared to the iodo group.

    Ethyl {4-[(E)-(hydroxyimino)methyl]-2-fluoro-6-methoxyphenoxy}acetate: The fluoro group is smaller and more electronegative, potentially leading to different biological activities.

The uniqueness of this compound lies in the presence of the iodo group, which can enhance its reactivity and binding interactions in various applications.

Properties

Molecular Formula

C12H14INO5

Molecular Weight

379.15g/mol

IUPAC Name

ethyl 2-[4-[(E)-hydroxyiminomethyl]-2-iodo-6-methoxyphenoxy]acetate

InChI

InChI=1S/C12H14INO5/c1-3-18-11(15)7-19-12-9(13)4-8(6-14-16)5-10(12)17-2/h4-6,16H,3,7H2,1-2H3/b14-6+

InChI Key

HDGWGEXUWBRAKC-MKMNVTDBSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1I)/C=N/O)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1I)C=NO)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1I)C=NO)OC

Origin of Product

United States

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